molecular formula C15H11BrClNO B7935779 N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide

N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide

Cat. No.: B7935779
M. Wt: 336.61 g/mol
InChI Key: RUIJPFQMMFRZMP-RMKNXTFCSA-N
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Description

N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide is a synthetic cinnamic acid anilide derivative belonging to a class of compounds investigated as a multi-target privileged scaffold in medicinal chemistry research . These ring-substituted N-arylcinnamanilides are of significant interest for developing new agents with dual antimicrobial and anti-inflammatory activity, a strategy aimed at treating both infections and the associated inflammatory response simultaneously . Scientific studies on closely related analogs have demonstrated potent biological activities. Certain halogen-substituted derivatives exhibit strong antistaphylococcal effects, including against methicillin-resistant Staphylococcus aureus (MRSA) strains, with some compounds showing greater efficacy than ampicillin . Additionally, research has shown that specific analogs, particularly those with lipophilic and bulky substituents on the anilide ring, possess a notable anti-inflammatory potential by attenuating lipopolysaccharide-induced NF-κB activation, in some cases with effectiveness similar to the reference drug prednisone . The compound is intended for research purposes such as investigating structure-activity relationships (SAR), antimicrobial screening, anti-inflammatory mechanism of action studies, and profiling ADMET-related properties like lipophilicity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Note on Compound Specificity: The biological activity profile provided is based on peer-reviewed research into the general class of N-arylcinnamanilides. The specific efficacy and potency of this compound should be confirmed through direct experimental validation.

Properties

IUPAC Name

(E)-N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO/c16-13-8-7-12(17)10-14(13)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIJPFQMMFRZMP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Standard Condensation Reaction Parameters

ParameterSpecification
Molar Ratio (Aniline:Acid Chloride)1:1.1
SolventDichloromethane
BaseTriethylamine (2.5 eq)
Temperature0°C → RT, 2–4 hours
Yield85–90% (crude), >98% (purified)

Microwave-assisted synthesis significantly accelerates this process. Using phosphorus trichloride (PCl₃) in chlorobenzene under 150 W irradiation reduces reaction time to 20 minutes while maintaining 95% yield. This method minimizes side products like N-acylurea derivatives, which commonly form under prolonged thermal conditions.

Halogenation and Intermediate Functionalization

Halogenation of precursor molecules often precedes enamide formation. A high-yield protocol involves 2-bromo-5-chlorophenol as a starting material. Treatment with methyl iodide and potassium carbonate in DMF at 60°C for 2 hours produces 2-bromo-5-chloroanisole (97% yield), which is subsequently demethylated using boron tribromide in DCM at −40°C.

Table 2: Halogenation and Demethylation Conditions

StepReagents/ConditionsYield
MethoxylationCH₃I, K₂CO₃, DMF, 60°C, 2h97%
DemethylationBBr₃, DCM, −40°C → RT, 12h32%

Alternative halogenation routes employ cesium carbonate and sodium chlorodifluoroacetate in DMF/water (9:1) at 100°C, achieving 98% yield for difluoromethoxy intermediates. These halogenated intermediates are critical for modulating the compound’s electronic properties and bioactivity.

Stereoselective Acylation Techniques

Recent advances leverage photochemical strategies for stereocontrol. A 2024 study demonstrated blue LED irradiation (60 W) with Na₂-eosin Y as a photocatalyst and tert-butyl peroxybenzoate (TBPB) as an oxidant. This system facilitates β-acylation of enamides with aldehydes, achieving 89% yield and >20:1 E/Z selectivity.

Table 3: Photochemical Acylation Protocol

ComponentRole/Quantity
PhotocatalystNa₂-eosin Y (2 mol%)
OxidantTBPB (3.0 eq)
Light Source60 W Blue LED (450–455 nm)
Reaction Time12–16 hours
Stereoselectivity>20:1 E/Z

This method circumvents traditional stoichiometric reagents, offering greener synthesis with precise stereochemical outcomes. Post-reduction with sodium borohydride in MeOH/CH₂Cl₂ (2:1) quantitatively converts acylated products to secondary alcohols without epimerization.

Industrial-Scale Production Considerations

Industrial methods prioritize continuous flow systems to enhance reproducibility. A pilot-scale protocol uses microchannel reactors for the condensation step, reducing reaction time from hours to minutes. Key parameters include:

  • Residence Time : 5–7 minutes

  • Temperature Gradient : 50–80°C

  • Throughput : 15 kg/day

Purification integrates simulated moving bed (SMB) chromatography , achieving 99.5% purity with <0.1% residual solvents. Economic analyses suggest a 40% cost reduction compared to batch processing, primarily from reduced solvent waste and energy consumption.

Analytical Validation and Quality Control

Structural confirmation requires multimodal characterization:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic vinyl protons at δ 6.85–7.25 ppm (J = 15.6 Hz, trans coupling) and amide NH at δ 8.02 ppm.

  • HR-MS : Exact mass calculated for C₁₅H₁₁BrClNO ([M+H]⁺): 336.61, observed: 336.6098.

  • X-ray Crystallography : Dihedral angles between aromatic rings average 47°, confirming non-planar conformation critical for biological activity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the amide group allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted amides, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide exhibits significant antimicrobial and anticancer activities. It has been investigated for its ability to inhibit the growth of various cancer cell lines and pathogenic microorganisms. The compound's mechanism of action involves interaction with specific molecular targets, leading to modulation of biological pathways that are crucial for cell survival and proliferation.

Antimalarial Activity

A study highlighted the compound's effectiveness against Plasmodium falciparum, the causative agent of malaria. Among a series of derivatives, N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide demonstrated an IC50 value of 0.58 µM, indicating potent antiplasmodial activity comparable to standard treatments like chloroquine . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influence biological activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could attenuate lipopolysaccharide-induced NF-κB activation and TNF-α secretion, suggesting potential use in treating inflammatory diseases . The effectiveness of various derivatives was tested, revealing promising results that warrant further exploration.

Anticonvulsant Activity

This compound has been explored for its anticonvulsant properties in animal models of epilepsy. Its derivatives have shown efficacy in several seizure models, indicating potential as a lead compound for developing new antiepileptic drugs . The pharmacological profile suggests that modifications in the chemical structure can enhance anticonvulsant activity.

Synthesis and Production

In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its synthesis typically involves reactions with cinnamoyl chloride in the presence of bases like triethylamine, carried out under optimized conditions to enhance yield and purity. The scalability of production processes using continuous flow reactors is being explored to meet industrial demands.

Specialty Chemicals

The compound is utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes. Its diverse applications make it a valuable component in various formulations across industries.

Case Studies and Research Findings

Application AreaKey FindingsReferences
AntimicrobialSignificant inhibition of cancer cell lines and pathogens
AntimalarialIC50 = 0.58 µM against Plasmodium falciparum
Anti-inflammatoryAttenuation of NF-κB activation and TNF-α secretion
AnticonvulsantEfficacy in multiple seizure models
Industrial SynthesisOptimized synthesis routes for large-scale production

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anti-Inflammatory Activity: NF-κB Inhibition and Structural Insights

Substitution at the ortho (C2) and para (C5) positions with bulky, lipophilic groups (e.g., Br, Cl) is critical for anti-inflammatory potency. Key findings from analogs include:

  • (2E)-N-(2,5-Dichlorophenyl)-3-phenylprop-2-enamide (8) : Exhibited NF-κB inhibition comparable to prednisone at 2 µM, with minimal cytotoxicity .
  • (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide (12) : Reduced TNF-α levels and showed anti-inflammatory efficacy similar to compound 8 .
  • (2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide (15): X-ray crystallography revealed a dihedral angle of 47.0° between the aromatic rings, suggesting a non-planar conformation that may enhance target binding .

Comparison with Target Compound: The target’s 2-bromo-5-chloro substitution aligns with the preferred C(2,5)′ di-substitution pattern for anti-inflammatory activity. However, the absence of fluorine (as in compound 15) might reduce electron-withdrawing effects, slightly diminishing potency.

Table 1: Anti-Inflammatory Activity of Structural Analogs
Compound (Substitution) NF-κB Inhibition (2 µM) TNF-α Reduction Cytotoxicity (IC50) Dihedral Angle Reference
(2E)-N-(2,5-Dichlorophenyl)-... (8) High (Prednisone-like) Not reported Non-toxic Not reported
(2E)-N-(2,6-Dibromophenyl)-... (12) High Yes Non-toxic Not reported
(2E)-N-(2-Bromo-5-Fluorophenyl)-... (15) Moderate Not reported Non-toxic 47.0°
Target Compound Inferred High Potential Likely Low ~47° -

Antimicrobial Activity: Substituent Effects on MRSA and Mycobacteria

Meta (C3) and para (C4) substitutions with electron-withdrawing groups (e.g., CF₃, NO₂) enhance antimicrobial activity:

  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) : MIC = 25.9 µM against MRSA, outperforming ampicillin (MIC = 45.8 µM) .
  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : MIC = 22.27 µM against Staphylococcus aureus and Mycobacterium tuberculosis .

Comparison with Target Compound: The target’s ortho and para halogen substitutions (Br, Cl) are less electron-withdrawing than CF₃ or NO₂ groups, suggesting lower antimicrobial potency.

Table 2: Antimicrobial Activity of Structural Analogs
Compound (Substitution) MIC (MRSA, µM) MIC (M. tuberculosis, µM) Key Feature Reference
(2E)-N-[3-Fluoro-4-(CF₃)Ph]-... (10) 25.9 Not reported Bactericidal
(2E)-N-[3,5-bis(CF₃)Ph]-... 22.27 22.27 Synergistic with antibiotics
Target Compound Inferred >30 Inferred >30 Moderate activity -

Cytotoxicity and Structural Optimization

Di-substitution at meta positions (C3, C4, or C5) with Cl or CF₃ increases cytotoxicity:

  • (2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide (11) : IC₅₀ = 6.5 µM (THP1-Blue™ cells) .
  • Compounds 10, 11, 13 (C3,4/3,5-Cl/CF₃) : Excluded from studies due to high cytotoxicity .

Comparison with Target Compound :
The target’s substitution at C2 and C5 avoids meta positions, aligning with structural trends for lower cytotoxicity. This positions it as a safer candidate compared to meta-substituted analogs.

Antimalarial Activity: Halogen Positioning

  • (2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24) : IC₅₀ = 0.58 µM against Plasmodium .
  • (2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide (23) : IC₅₀ = 2.0–4.3 µM .

Comparison with Target Compound : The target’s 5-chloro substitution (vs. 4-bromo in compound 24) may reduce antimalarial potency due to altered halogen positioning, though direct testing is required.

Biological Activity

N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide, a member of the N-arylcinnamamide class, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H15_{15}BrClN
  • Molecular Weight : 348.66 g/mol
  • Functional Groups : Contains a bromine and chlorine substituent on the phenyl ring, contributing to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated its effect on the NF-κB signaling pathway, a crucial mediator in inflammatory responses. The compound showed a notable inhibition of lipopolysaccharide (LPS)-induced NF-κB activation, comparable to the reference drug prednisone at similar concentrations (2 µM) .

Key Findings :

  • Inhibition of NF-κB Activation : The compound reduced NF-κB activity by 10% to 27% in non-toxic concentrations.
  • Reduction of TNF-α Levels : It decreased TNF-α levels by approximately 12.4%, indicating a potential mechanism for its anti-inflammatory effects .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). While most derivatives showed limited activity, some demonstrated significant effects against MRSA isolates .

Minimum Inhibitory Concentration (MIC) :

CompoundMIC (µg/mL)Activity
This compound>20Limited
Compound 10 (R = 3-F-4-CF3)8Significant

The mechanism by which this compound exerts its biological effects is thought to involve modulation of specific molecular targets. It may interact with enzymes or receptors that play roles in inflammatory pathways and microbial resistance mechanisms .

Proposed Mechanisms:

  • Inhibition of NF-κB Pathway : By preventing the nuclear translocation of NF-κB, it reduces the transcription of pro-inflammatory cytokines.
  • Direct Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Study on Anti-inflammatory Effects :
    • Conducted by Chen et al., it highlighted that compounds with bulky lipophilic substituents on the anilide core exhibited enhanced anti-inflammatory properties compared to their monosubstituted counterparts .
  • Antimicrobial Evaluation :
    • In vitro tests showed that while most derivatives had limited antimicrobial activity, specific modifications (like trifluoromethyl groups) significantly enhanced efficacy against MRSA .

Q & A

Q. What are the established synthetic routes for N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide, and what key reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via coupling reactions. A common approach involves the condensation of 3-phenylprop-2-enoyl chloride with 2-bromo-5-chloroaniline under basic conditions (e.g., using triethylamine in anhydrous THF). Reaction temperature (optimized at 0–5°C to minimize hydrolysis) and stoichiometric ratios (1:1.2 for acyl chloride:amine) are critical for achieving yields >75% . Alternative routes, such as palladium-catalyzed cross-coupling, are noted for halogen retention but require careful control of catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to avoid dehalogenation side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • 1H/13C NMR : The aromatic protons (2-bromo-5-chlorophenyl group) exhibit distinct splitting patterns due to substituent electronegativity. For example, the para-chloro proton resonates near δ 7.3 ppm (doublet, J = 8.5 Hz), while the ortho-bromo substituent deshields adjacent protons to δ 7.8 ppm (doublet of doublets) .
  • IR Spectroscopy : Confirm the amide bond via C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ is expected at m/z 338.9 (C₁₅H₁₀BrClNO), with fragmentation patterns showing loss of Br (Δm/z = 79.9) and CO (Δm/z = 28) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize halogen-related side products (e.g., dehalogenation or cross-coupling byproducts)?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to balance reactivity and halogen retention. Lower temperatures (50°C) reduce undesired C–Br bond cleavage .
  • Additive Use : Introduce ligands like XPhos (2 mol%) to stabilize intermediates and suppress β-hydride elimination, a common pathway for dehalogenation .
  • Byproduct Analysis : Employ HPLC-MS to detect impurities (e.g., N-(5-chlorophenyl)-3-phenylprop-2-enamide, m/z 259.1) and adjust reaction stoichiometry accordingly .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns or integration errors) be resolved for this compound?

Methodological Answer:

  • 2D NMR Techniques : Use COSY to identify coupling between adjacent protons (e.g., vinyl Hα and Hβ at δ 6.5–7.1 ppm) and HSQC to correlate 13C–1H signals, clarifying overlapping peaks .
  • Variable Temperature NMR : Heating to 40°C may simplify spectra by averaging conformational isomers (e.g., amide rotamers) .
  • Crystallographic Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using X-ray crystallography data (e.g., bond angles from similar structures in Acta Cryst. E ).

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions (e.g., cycloadditions or nucleophilic substitutions)?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic aromatic substitution at the para-chloro position. Fukui indices can predict sites for nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on the acrylamide moiety’s hydrogen-bonding potential .
  • Reactivity Screening : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions .

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